1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Cyclobutylation of Pyridine: The initial step involves the introduction of a cyclobutyl group to the pyridine ring. This can be achieved through a cycloaddition reaction.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(4-Cyclobutylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar structure but features a pyrimidine ring instead of a pyridine ring.
Methenamine: Although structurally different, methenamine shares some similar chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
(4-cyclobutylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-10-6-9(4-5-12-10)8-2-1-3-8;;/h4-6,8H,1-3,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSUPEACWJYICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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